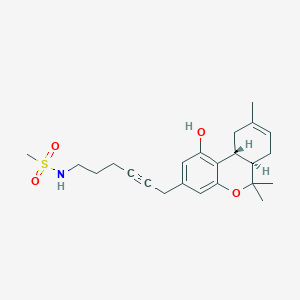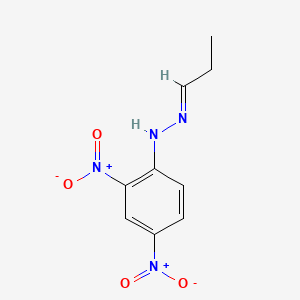![molecular formula C₁₅H₂₀N₆O₆ B1147636 N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine CAS No. 1315092-28-4](/img/structure/B1147636.png)
N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine is a synthetic nucleoside derivative. It is often used in biochemical research and has applications in various fields, including neurology and molecular biology. This compound is known for its role in the synthesis of other nucleoside analogs and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine typically involves the protection of the guanosine molecule followed by the introduction of the dimethylamino and methoxymethylene groups. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protective groups or modify the molecule’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified nucleosides with different biological properties, while substitution reactions can produce a wide range of analogs with potential therapeutic applications.
Scientific Research Applications
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Potential therapeutic applications include antiviral and anticancer research.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)adenosine
- N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)cytidine
- N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)uridine
Uniqueness
N-[(Dimethylamino)methylene]-2’,3’-O-(methoxymethylene)guanosine is unique due to its specific structure, which allows it to interact with certain enzymes and molecular targets differently compared to other nucleoside analogs. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-methoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O6/c1-20(2)5-17-14-18-11-8(12(23)19-14)16-6-21(11)13-10-9(7(4-22)25-13)26-15(24-3)27-10/h5-7,9-10,13,15,22H,4H2,1-3H3,(H,18,19,23)/b17-5+/t7-,9-,10-,13-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMYWXLRXJXGX-AZZDHGEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OC(O4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)



